1-(Methoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid
Overview
Description
The compound "1-(Methoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid" is a derivative of pyrrolizine, which is a bicyclic structure consisting of a pyrrole ring fused with a five-membered saturated ring. The methoxycarbonyl group attached to the structure indicates the presence of an ester functional group, which is a common feature in various pharmaceutical intermediates and synthetic building blocks for organic chemistry.
Synthesis Analysis
The synthesis of compounds related to "1-(Methoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid" often involves multi-step reactions that may include cyclization, esterification, and functional group transformations. For instance, the synthesis of a related compound, "4-(P methoxycarbonyl)-7-methoxy-1-hydroxy-3-naphthalenecarbonylic acid," was achieved through a Friedel-Crafts reaction followed by condensation, dehydration, and hydrolysis steps, yielding a high purity product . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrrolizine derivatives is characterized by the presence of a pyrrole ring, which can exhibit different conformations and substitutions. For example, the crystal structure of a related compound, "4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester," shows a slightly distorted pyrrolic ring from C2v symmetry and various angles between the planes of the substituents and the pyrrolic ring . These structural parameters are crucial for understanding the reactivity and interaction of the compound.
Chemical Reactions Analysis
Pyrrolizine derivatives can participate in various chemical reactions, including hydrogen bonding and intermolecular interactions. For instance, the related compound "4-Aryl-5-(methoxycarbonyl)-2-oxo-3-(pyridin-1-ium-1-yl)-2,3-dihydro-1H-pyrrol-3-ides" forms dimers through hydrogen bonds in the solid state . Such interactions are significant for the compound's stability and behavior in different environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolizine derivatives are influenced by their molecular structure. The presence of methoxycarbonyl groups can affect the solubility, melting point, and other physical properties. The related compound "(2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid" exhibits specific dihedral angles between its functional groups, which can be indicative of the compound's overall geometry and physical properties . Understanding these properties is essential for the practical application and handling of the compound.
Scientific Research Applications
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- Application : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
Safety And Hazards
Future Directions
The field of carboxylic acid chemistry continues to evolve with new synthetic methods and applications being developed. For example, the Suzuki–Miyaura coupling reaction, a carbon-carbon bond-forming reaction involving organoboron reagents and carboxylic acids, has been widely applied in organic synthesis .
properties
IUPAC Name |
7-methoxycarbonyl-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-15-10(14)7-3-5-11-4-2-6(8(7)11)9(12)13/h2,4,7H,3,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBXYEQRFRJNQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN2C1=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30544528 | |
Record name | 1-(Methoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30544528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid | |
CAS RN |
92992-17-1 | |
Record name | 1-(Methoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30544528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrrolizine-1,7-dicarboxylic acid, 2,3-dihydro-, 1-methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.624 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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